alpha-Neuraminic acid

Description

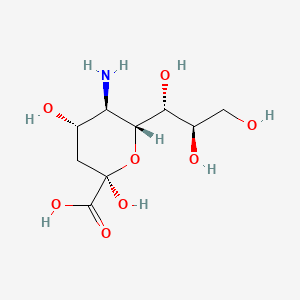

Structure

2D Structure

3D Structure

Properties

CAS No. |

41546-22-9 |

|---|---|

Molecular Formula |

C9H17NO8 |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |

InChI Key |

CERZMXAJYMMUDR-LSRLBZCKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Dynamics of Alpha Neuraminic Acid

Anomeric Specificity and Isomeric Forms

Neuraminic acid, a nine-carbon acidic monosaccharide, exists in different isomeric forms, primarily distinguished by the configuration at the anomeric carbon (C2). In solution, the free sialic acid molecule predominantly adopts the more thermodynamically stable β-anomeric form. nih.govresearchgate.net However, when incorporated into glycoconjugates such as glycoproteins and glycolipids, it is almost exclusively found in the α-anomeric configuration. nih.govresearchgate.net This α-linkage is crucial for its biological recognition and function. The exception to this rule is the nucleotide-activated donor molecule, CMP-sialic acid, which exists as CMP-β-Neu5Ac. nih.gov

The structural diversity of α-neuraminic acid is further expanded by the various ways it can be linked to the underlying glycan chain. The glycosidic linkage typically involves the hydroxyl group at the anomeric C2 carbon of the sialic acid and a hydroxyl group on a sugar residue of the core chain. nih.gov The most common linkages are α2-3 or α2-6 to a galactose (Gal) residue and α2-6 to an N-acetylgalactosamine (GalNAc) residue. nih.govnih.gov Additionally, α-neuraminic acid can form polymers, known as polysialic acids, through α2-8 or α2-9 linkages to another sialic acid molecule. nih.govnih.gov These different sialyl-linkage isomers, such as α-2,3 and α-2,6, are selectively recognized in various cellular interactions and their expression can change under different pathological conditions. researchgate.net

Intramolecular Hydrogen Bonding Networks and Stability

Studies have identified several key intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the hydrogen atom of the hydroxyl group at C7 (HO7) and the carbonyl oxygen of the N-acetyl group at C5. nih.gov Another significant interaction involves a hydrogen bond between the hydrogen of the hydroxyl group at C8 (HO8) and the ring oxygen atom or the carbonyl oxygen of the carboxylate group. tandfonline.comnih.gov In certain conformations, particularly in a vacuum, a B(3,6)/(2)S(6) boat/skew-boat structure is stabilized by an ionic hydrogen bond between the amide N-H bond and the carboxylic group. researchgate.netnih.gov The formation of these hydrogen bonds shields the polarity of the functional groups, which can be a critical factor in how the molecule interacts with its environment. rsc.org The energy barriers for isomerization between stable structures, which involve the conversion of these hydrogen bonds, have been calculated to be between 2.8 to 6.7 kcal/mol, indicating that these networks are dynamic and essential for the conformational behavior of the molecule. tandfonline.com

Theoretical and Computational Approaches for Conformational Analysis

To understand the complex conformational landscape of α-neuraminic acid, researchers employ a variety of theoretical and computational methods. These approaches provide detailed, atomic-level insights into the molecule's structure, stability, and dynamics that are often inaccessible through experimental techniques alone. nih.govescholarship.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing accurate predictions of geometries and energies. nih.govuniversite-paris-saclay.fr DFT studies on α-N-acetyl-D-neuraminic acid (Neu5Acα) have been performed to identify its stable structures in the gas phase. tandfonline.com Using the B3LYP level of theory with 6-31G(d,p) and 6-31++G(d,p) basis sets, researchers have classified stable conformations based on their patterns of intramolecular hydrogen bond formation. tandfonline.com These calculations have shown that one of the most stable structures features a hydrogen bond network similar to that observed in the crystal structure of a Neu5Ac derivative. tandfonline.com DFT calculations have also been instrumental in determining the barrier heights for isomerization between different stable conformations, providing fundamental data on the molecule's conformational behavior. tandfonline.com Combined with experimental data from Nuclear Magnetic Resonance (NMR), DFT calculations can also help to refine Karplus relations for determining coupling constants, leading to a more precise structural analysis. oup.com

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. frontiersin.org MD simulations of α-neuraminic acid and its derivatives have provided significant insights into their conformational dynamics in various environments. nih.govportlandpress.com Simulations of N-acetylneuraminic acid have been conducted both in a vacuum and with explicit solvent water molecules to understand the environmental impact on its conformation. frontiersin.orgnih.gov These studies reveal that while the molecule can access a number of low-energy minima in a vacuum, the presence of a solvent has a dampening effect, reducing the number of conformational transitions. nih.gov MD simulations are also used to model the interaction of α-neuraminic acid-containing glycans with proteins, such as influenza neuraminidase, to characterize the binding process and the conformational changes that occur upon binding. portlandpress.comnih.gov These simulations often employ specialized force fields for carbohydrates, like GLYCAM06, in conjunction with protein force fields like Amber. portlandpress.comnih.gov

The conformational preferences of α-neuraminic acid are highly dependent on its environment, a phenomenon that can be quantitatively described by calculating the conformational free energy surface. researchgate.netnih.gov Methods like metadynamics have been used to compute this surface in the space of ring-puckering coordinates, comparing the molecule's behavior in a vacuum versus in an explicit water solvent. researchgate.netnih.gov

In a vacuum, calculations show that three conformations are almost equally populated: the ²C₅ chair, and the B₃,₆/²S₆ and ⁰S₃ boat/skew-boat forms. researchgate.netnih.gov The B₃,₆/²S₆ structure is notably stabilized by an intramolecular ionic hydrogen bond. researchgate.netnih.gov However, in a water environment, this structure becomes unfavorable, and the experimentally observed ²C₅ chair conformation is predicted to be the most stable. researchgate.netnih.gov This demonstrates that the solvent environment significantly influences the conformational equilibrium of the molecule. researchgate.net The free energy penalty for changing from the stable ²C₅ chair to conformations observed when bound to enzymes (like the ⁴S₂ conformation in influenza neuraminidase) has been calculated, providing insights into the energetics of enzyme-substrate interactions. researchgate.netnih.gov These findings suggest that enzymes might induce conformational changes in their substrates simply by altering the polarity of the local environment. researchgate.netnih.gov

Table 1: Conformational Preferences of α-N-Acetylneuraminic Acid in Different Environments

| Environment | Predominant Conformations | Key Stabilizing Factors | Relative Stability Notes |

|---|---|---|---|

| Vacuum | ²C₅ (chair), B₃,₆/²S₆ (boat/skew-boat), ⁰S₃ (boat/skew-boat) | Intramolecular hydrogen bonding (e.g., ionic H-bond in B₃,₆/²S₆) | The three structures are almost equivalently populated. researchgate.netnih.gov |

| Water (Aqueous Solution) | ²C₅ (chair) | Favorable interactions with solvent molecules | The experimentally observed ²C₅ chair is significantly more stable than other forms. researchgate.netnih.gov |

| Enzyme-Bound (e.g., Influenza Neuraminidase) | ⁴S₂ / B₂,₅ (skew-boat/boat) | Interactions with active site residues | This conformation is preferred in a water environment over vacuum-favored forms but has a free energy penalty compared to the free ²C₅ chair. researchgate.netnih.gov |

Structural Diversity through Post-Translational and Post-Glycosylation Modifications

The structural complexity of α-neuraminic acid is vastly increased through various chemical modifications that occur after its incorporation into glycan chains. nih.gov These post-glycosylation modifications are enzymatic, highly regulated processes that create a diverse array of sialic acid isoforms, each with potentially unique biological functions. nih.gov Glycosylation itself is considered the most structurally diverse post-translational modification (PTM). nih.govmdpi.com

The most common post-glycosylation modification of sialic acids in mammalian cells is O-acetylation. nih.gov This process, mediated by specific sialic acid O-acetyltransferases (SOATs), can add acetyl groups to the hydroxyl groups at positions C4, C7, C8, or C9 of the sialic acid molecule. nih.gov The site-specific nature of O-acetylation generates a wide range of structural isomers that can modulate recognition by viruses and other pathogens. nih.gov For example, C4 O-acetylated Neu5Ac has been shown to influence virus pathogenicity. nih.gov

Beyond O-acetylation, the structural diversity of sialic acids is further enhanced by other modifications, including:

O-methylation: The addition of a methyl group.

Sulfation: The addition of a sulfate (B86663) group.

Phosphorylation: The addition of a phosphate (B84403) group. nih.govnih.gov

Lactylation: The addition of a lactyl group. nih.gov

These covalent modifications alter the charge, size, and hydrophobicity of the sialic acid residue, thereby fine-tuning its role in cellular adhesion, signaling, and molecular recognition. nih.gov

Table 2: Common Post-Glycosylation Modifications of α-Neuraminic Acid

| Modification Type | Description | Common Positions | Functional Impact |

|---|---|---|---|

| O-Acetylation | Addition of an acetyl group (-COCH₃) to a hydroxyl group. nih.gov | C4, C7, C8, C9 nih.gov | Modulates molecular recognition, can influence pathogen binding and infectivity. nih.gov |

| O-Methylation | Addition of a methyl group (-CH₃) to a hydroxyl group. nih.gov | - | Alters steric and electronic properties of the molecule. |

| Sulfation | Addition of a sulfate group (-SO₃⁻). nih.govnih.gov | - | Adds a strong negative charge, impacting electrostatic interactions. nih.gov |

| Phosphorylation | Addition of a phosphate group (-PO₄²⁻). nih.govnih.gov | - | Introduces a negative charge and can be involved in signaling pathways. nih.gov |

| Lactylation | Addition of a lactyl group. nih.gov | - | Contributes to the structural and functional diversity of sialic acids. |

O-Acetylation Patterns and Isomers

O-acetylation is a significant modification of sialic acids, introducing structural diversity that impacts biological recognition processes. researchgate.net This modification most commonly occurs at the hydroxyl groups at positions C4, C7, C8, and/or C9 of the neuraminic acid backbone. researchgate.netacs.org The presence of O-acetyl groups alters the size, charge, and hydrophobicity of the parent molecule. cambridge.org

The process of O-acetylation involves the transfer of acetyl groups from acetyl-CoA. cambridge.org In rat liver Golgi vesicles, it has been demonstrated that acetyl groups are transferred to both the 7- and 9-positions of N-acetylneuraminic acid (Neu5Ac) residues on N-linked oligosaccharides. nih.gov However, O-acetylated sialic acids are notably unstable, being sensitive to pH, temperature, and the activity of specific esterases. nih.gov A key characteristic of these modifications is the spontaneous and reversible migration of the O-acetyl group across the exocyclic glycerol-like side chain (C7, C8, C9). nih.govnih.gov For instance, while 7-O-acetyl groups can be added directly, they can also migrate to the more stable 9-position under physiological conditions. nih.gov

This dynamic migration leads to the existence of various positional isomers. Common O-acetylated isomers include Neu5,9Ac₂, Neu5,8Ac₂, and Neu5,7Ac₂. nih.gov The interconversion between these isomers is a reversible process. nih.gov The study of these specific O-acetylation patterns and the identification of distinct isomers often requires advanced analytical techniques, such as drift tube ion mobility-mass spectrometry, which can differentiate between glycosidic linkage types and pinpoint the exact location of acetylation on sialosides isolated from complex biological samples. researchgate.net Age-related increases in O-acetylation, particularly the formation of 9-O-acetylated NeuAc (Neu5,9Ac₂), have been observed in serum glycoproteins of male rats. acs.org

Table 1: Common O-Acetylation Patterns of Neuraminic Acid

| Position of Acetylation | Common Isomers | Notes |

| C4 | 4-O-acetylneuraminic acid | Less common than C7/C9 acetylation. nih.gov |

| C7 | 7-O-acetylneuraminic acid | Can migrate to the C9 position. nih.gov |

| C8 | 8-O-acetylneuraminic acid | Part of the dynamic migration across the side chain. nih.gov |

| C9 | 9-O-acetylneuraminic acid | The most common O-acetyl modification found in nature. nih.govbiosynth.com |

| Di-O-Acetylated | Neu5,7Ac₂, Neu5,8Ac₂, Neu5,9Ac₂ | Isomers subject to reversible O-acetyl migration. nih.gov |

O-Methylation, O-Sulfation, and Phosphorylation

Beyond acetylation, the hydroxyl groups of neuraminic acid can be modified by methylation, sulfation, and phosphorylation, further expanding its structural and functional repertoire. wikipedia.org

O-Methylation: O-methylated derivatives of neuraminic acid have been identified. wikipedia.org An example is 2-O-Methyl-α-D-N-acetylneuraminic acid, which serves as a model compound for studying the binding of influenza virus hemagglutinin and metal ions. sigmaaldrich.combiosynth.com

O-Sulfation: Sulfation of sialic acid residues is an essential modification for vertebrate development. nih.gov This process is catalyzed by specific sialate:O-sulfotransferases that transfer a sulfonyl group to the hydroxyl groups of sialic acid. nih.gov Two such enzymes have been identified in vertebrates, exhibiting different preferences for acceptor substrates. nih.gov Sulfation has been observed at the C8 and C9 positions. researchgate.netnih.govtandfonline.com Specifically, 8-O-sulfation of Neu5Ac and N-glycolylneuraminic acid (Neu5Gc) is known to occur. tandfonline.com Studies on α-NeuAc-(2->8)-NeuAc have shown selective 9-O-sulfation on the nonreducing end residue. nih.gov

Phosphorylation: Phosphorylated derivatives of neuraminic acid are also known to exist. researchgate.netwikipedia.org N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P) is a key intermediate in the biosynthesis of Neu5Ac in mammals. oup.com It is formed by the condensation of N-acetylmannosamine-6-phosphate and phosphoenolpyruvate (B93156), a reaction catalyzed by Neu5Ac-9-phosphate synthase. oup.com The phosphate group is subsequently removed by a specific phosphatase to yield Neu5Ac. oup.com

Table 2: O-Methylation, O-Sulfation, and Phosphorylation of Neuraminic Acid

| Modification | Position | Example Compound | Biological Relevance |

| O-Methylation | C2 | 2-O-Methyl-α-D-N-acetylneuraminic acid | Model for studying virus binding. sigmaaldrich.combiosynth.com |

| O-Sulfation | C8 | 8-O-sulfated N-acetylneuraminic acid (Neu5Ac8S) | Found in vertebrates; recognized by specific antibodies. tandfonline.com |

| O-Sulfation | C9 | 9-O-sulfated N-acetylneuraminic acid | Formed on disialic acid structures. nih.gov |

| Phosphorylation | C9 | N-acetylneuraminic acid-9-phosphate | Key intermediate in sialic acid biosynthesis. oup.com |

N-Acyl Substitutions and Derivatives (e.g., N-glycolylneuraminic acid)

The amino group at the C5 position of neuraminic acid is typically substituted with either an acetyl or a glycolyl group, giving rise to the two most common sialic acids: N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). wikipedia.orgresearchgate.net

N-glycolylneuraminic acid (Neu5Gc) is synthesized from its precursor, Neu5Ac. researchgate.net In mammals, the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH) catalyzes the addition of a single oxygen atom to the N-acetyl group of CMP-Neu5Ac to form CMP-Neu5Gc. wikipedia.orgcabidigitallibrary.org Humans cannot synthesize Neu5Gc because the gene encoding this enzyme is irreversibly mutated. wikipedia.org Nevertheless, Neu5Gc can be found in human tissues due to metabolic incorporation from dietary sources, primarily red meats. wikipedia.orgcabidigitallibrary.org Neu5Gc itself can be further modified, with over 20 derivatives having been identified in non-human vertebrates. nih.gov

In addition to the common N-acetyl and N-glycolyl groups, a variety of other natural and synthetic N-acyl substitutions can occur at the C5 amino group. Research has involved the enzymatic preparation of several unnatural N-acyl neuraminic acids using sialic acid aldolase (B8822740). nih.gov These derivatives are valuable for studying the substrate specificity of enzymes involved in sialic acid metabolism and for investigating interactions with pathogens. nih.govnih.gov For example, N-propionyl, N-chloroacetyl, and N-difluoroacetyl neuraminic acids have been shown to be substrates for CMP-sialate synthase. nih.gov

Table 3: N-Acyl Derivatives of Neuraminic Acid

| N-Acyl Group | Compound Name | Abbreviation | Notes |

| Acetyl | N-acetylneuraminic acid | Neu5Ac | The most common sialic acid in humans. nih.govresearchgate.net |

| Glycolyl | N-glycolylneuraminic acid | Neu5Gc | Common in most non-human mammals; synthesized from Neu5Ac. wikipedia.orgnih.gov |

| Propionyl | N-propionylneuraminic acid | Neu5Pr | Synthetic derivative; substrate for CMP-sialate synthase. nih.gov |

| Hexanoyl | N-hexanoylneuraminic acid | Unnatural N-acyl derivative prepared enzymatically. nih.gov | |

| Benzoyl | N-benzoylneuraminic acid | Unnatural N-acyl derivative prepared enzymatically. nih.gov | |

| Trifluoroacetyl | N-trifluoroacetylneuraminic acid | Synthetic derivative; enhances influenza virus association. nih.gov | |

| Chloroacetyl | N-chloroacetylneuraminic acid | Synthetic derivative; substrate for CMP-sialate synthase. nih.gov | |

| Thioacetyl | N-thioacetylneuraminic acid | Studied for its binding affinity to influenza virus hemagglutinin. nih.gov |

Biosynthetic Pathways and Regulation of Alpha Neuraminic Acid

Enzymatic Synthesis Mechanisms within Cellular Compartments

The de novo synthesis of Neu5Ac in vertebrates occurs primarily in the cytoplasm and involves three key enzymatic steps that convert UDP-N-acetylglucosamine (UDP-GlcNAc) into N-acetylneuraminic acid. frontiersin.org

The initial and rate-limiting step in Neu5Ac biosynthesis is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govresearchgate.net This enzyme orchestrates the first two reactions of the pathway. nih.govresearchgate.net The epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and UDP. nih.gov Subsequently, the kinase domain phosphorylates ManNAc at the C-6 position to yield N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). frontiersin.orgnih.gov The activity of the epimerase domain is subject to feedback inhibition by CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated form of sialic acid, which serves as a key regulatory mechanism for the entire pathway. nih.govoup.com

Following the formation of ManNAc-6-P, the enzyme N-acetylneuraminate-9-phosphate synthase (NANS), also known as sialic acid synthase, catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP). mapmygenome.inuniprot.orggenecards.org This reaction results in the formation of N-acetylneuraminate-9-phosphate (Neu5Ac-9-P) and inorganic phosphate (B84403). uniprot.orgwikipedia.org NANS exhibits a high degree of specificity for its substrates and plays a crucial role in committing the metabolic intermediate to the sialic acid pathway. mapmygenome.ingenecards.org In addition to its primary substrate, NANS can also utilize D-mannose 6-phosphate to produce the phosphorylated form of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). mapmygenome.inuniprot.org

The final step in the cytoplasmic synthesis of Neu5Ac is the dephosphorylation of Neu5Ac-9-P, a reaction catalyzed by N-acetylneuraminate-9-phosphate phosphatase (NANP). reactome.orgnih.gov This enzyme, which requires Mg2+ as a cofactor, specifically removes the phosphate group from the C-9 position of Neu5Ac-9-P to yield free N-acetylneuraminic acid (Neu5Ac). reactome.orgnih.gov While NANP is considered the primary enzyme for this step, some studies suggest that its activity may not be absolutely essential for de novo sialic acid production, hinting at the possible existence of alternative phosphatases. ku.dk

Table 1: Key Enzymes in the Cytoplasmic Biosynthesis of alpha-Neuraminic Acid

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Compartment |

|---|---|---|---|---|

| UDP-GlcNAc 2-Epimerase/ManNAc Kinase | GNE | UDP-GlcNAc, ATP | ManNAc-6-P, UDP, ADP | Cytosol |

| N-Acetylneuraminate-9-Phosphate Synthase | NANS | ManNAc-6-P, PEP | Neu5Ac-9-P, Pi | Cytosol |

| N-Acetylneuraminate-9-Phosphate Phosphatase | NANP | Neu5Ac-9-P, H₂O | Neu5Ac, Pi | Cytosol |

Activation and Transfer to Glycoconjugates

Once synthesized, Neu5Ac must be activated and then transferred to the terminal positions of glycan chains on glycoproteins and glycolipids. This process involves a nuclear activation step followed by transport to the Golgi apparatus for the final transfer reaction.

For Neu5Ac to be utilized by sialyltransferases, it must first be activated to a high-energy donor substrate. This activation occurs in the nucleus and is catalyzed by CMP-Neu5Ac synthase (CMAS). pnas.org The enzyme facilitates the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to produce CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate. nih.gov The nuclear localization of this enzyme is a unique feature among nucleotide sugar synthases, which are typically found in the cytoplasm. pnas.orgoup.com The resulting CMP-Neu5Ac is the sole activated form of sialic acid used for sialylation in vertebrates. frontiersin.org

Following its synthesis in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus, where a family of enzymes known as sialyltransferases catalyze its transfer to the non-reducing termini of acceptor glycans on glycoproteins and glycolipids. oup.comresearchgate.net These enzymes exhibit a high degree of specificity for both the acceptor substrate and the type of glycosidic linkage they form. researchgate.netuu.nl The four main types of linkages formed are α2→3, α2→6, α2→8, and α2→9. researchgate.netnih.gov

The different families of sialyltransferases are classified based on the linkage they create:

ST3Gal family: These enzymes transfer Neu5Ac in an α2→3 linkage, typically to a terminal galactose (Gal) residue. researchgate.net

ST6Gal family: This family of enzymes creates an α2→6 linkage, most commonly to a terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residue. researchgate.netfrontiersin.org

ST8Sia family: These enzymes are responsible for forming α2→8 linkages, which are often found in polysialic acid chains. uu.nl

ST6GalNAc family: These enzymes specifically transfer Neu5Ac in an α2→6 linkage to terminal N-acetylgalactosamine (GalNAc) residues. researchgate.net

The specific expression pattern of these sialyltransferases in different cell types and tissues contributes to the vast diversity of sialoglycoconjugate structures and their biological functions. nih.gov

Table 2: Sialyltransferase Families and Linkage Specificity

| Sialyltransferase Family | Linkage Formed | Common Acceptor Substrate |

|---|---|---|

| ST3Gal | α2→3 | Galactose (Gal) |

| ST6Gal | α2→6 | Galactose (Gal), N-acetylgalactosamine (GalNAc) |

| ST8Sia | α2→8 | Sialic Acid |

| ST6GalNAc | α2→6 | N-acetylgalactosamine (GalNAc) |

Biosynthesis of Related Sialic Acid Derivatives (e.g., KDN, Neu5Gc)

Beyond this compound (Neu5Ac), a variety of related sialic acid derivatives exist, with N-glycolylneuraminic acid (Neu5Gc) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) being prominent examples. Their biosynthesis originates from precursors within the sialic acid pathway but involves distinct enzymatic modifications that confer unique structural and functional properties.

Biosynthesis of N-glycolylneuraminic acid (Neu5Gc)

N-glycolylneuraminic acid (Neu5Gc) is a significant sialic acid in many mammals, though notably absent in healthy human tissues due to a genetic inactivation. wikipedia.org The synthesis of Neu5Gc is not a de novo process but rather a modification of its direct precursor, N-acetylneuraminic acid (Neu5Ac).

The core of Neu5Gc biosynthesis is the hydroxylation of the N-acetyl group of Neu5Ac. This conversion is catalyzed by a single enzyme, CMP-N-acetylneuraminic acid hydroxylase (CMAH). frontiersin.orgstkate.edu The reaction occurs after Neu5Ac has been activated to its nucleotide sugar form, CMP-Neu5Ac. nih.govucsd.edu The CMAH enzyme, located in the cytosol, facilitates the addition of an oxygen atom to the acetyl group of CMP-Neu5Ac, thereby converting it to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govnih.govnih.gov This cytosolic enzyme is iron-dependent and utilizes the cytochrome b5/cytochrome b5 reductase electron transport chain. nih.gov

Once synthesized, CMP-Neu5Gc is transported into the Golgi apparatus, where it serves as a donor substrate for various sialyltransferases. nih.govucsd.edu These enzymes then incorporate Neu5Gc into the terminal positions of glycan chains on glycoproteins and glycolipids. frontiersin.org

The expression and activity of the CMAH enzyme are key regulatory points for Neu5Gc biosynthesis and are subject to species, tissue-specific, and developmental stage-dependent control. nih.gov For instance, in developing pig small intestine, the amount of Neu5Gc and the activity of CMAH decline significantly after birth. nih.gov Humans possess an inactivated CMAH gene, rendering them incapable of de novo Neu5Gc synthesis. wikipedia.orgnih.gov However, trace amounts of Neu5Gc can be found in human tissues, which are understood to be incorporated from dietary sources rich in this sialic acid, such as red meat. frontiersin.org

Table 1: Key Enzyme and Substrate in Neu5Gc Biosynthesis

| Enzyme | Substrate | Product | Cellular Location |

|---|

Biosynthesis of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN)

The biosynthesis of KDN, a deaminated sialic acid, follows a pathway distinct from that of Neu5Ac and Neu5Gc, utilizing different precursor molecules. Research, particularly in trout testis and the microalga Prymnesium parvum, has elucidated a primary pathway for its de novo synthesis. nih.govnih.gov

The biosynthetic route for KDN consists of three main enzymatic reactions:

Phosphorylation of Mannose: The pathway initiates with the phosphorylation of D-mannose at the C-6 position to form D-mannose-6-phosphate (Man-6-P). This reaction is catalyzed by a hexokinase, utilizing ATP as the phosphate donor. nih.govnih.gov

Condensation to form KDN-9-Phosphate: The key step specific to KDN biosynthesis is the condensation of Man-6-P with phosphoenolpyruvate (PEP). nih.gov This reaction is catalyzed by KDN-9-phosphate synthetase, resulting in the formation of KDN-9-phosphate (KDN-9-P) and the release of inorganic phosphate. nih.gov

Dephosphorylation to KDN: The final step involves the removal of the phosphate group from KDN-9-P by a phosphatase enzyme, yielding the free sialic acid, KDN. nih.gov

Following its synthesis, KDN is activated to CMP-KDN by a CMP-sialic acid synthetase, enabling its transfer to glycoconjugates. nih.gov The presence of KDN-9-P synthetase is a critical determinant for the de novo production of KDN in an organism. nih.gov

Table 2: Biosynthetic Pathway of KDN

| Step | Substrates | Enzyme | Product |

|---|---|---|---|

| 1 | D-mannose + ATP | Hexokinase | D-mannose-6-phosphate (Man-6-P) + ADP |

| 2 | Man-6-P + Phosphoenolpyruvate (PEP) | KDN-9-phosphate synthetase | KDN-9-phosphate (KDN-9-P) + Pi |

Catabolism and Recycling of Alpha Neuraminic Acid

Neuraminidase (Sialidase) Hydrolysis and Substrate Specificity

The initial step in the catabolism of sialic acid-containing glycoconjugates is the hydrolysis of the glycosidic bond linking the terminal sialic acid to the rest of the glycan. This reaction is catalyzed by a class of enzymes known as neuraminidases or sialidases. These exoglycosidases are found in a wide range of organisms, from viruses and bacteria to mammals, and play critical roles in nutrition, pathogenesis, and cellular signaling. wikipedia.orgnih.gov

Neuraminidases exhibit significant diversity in their substrate specificity, particularly concerning the type of sialyl linkage they cleave. The most common linkages are α2,3, α2,6, and α2,8. wikipedia.org For instance, neuraminidase from Clostridium perfringens hydrolyzes α2,3 linkages more rapidly than α2,6 linkages, while also showing activity against α2,8 bonds. In contrast, mammalian neuraminidases (NEU1, NEU2, NEU3, NEU4) display distinct preferences. NEU1 has broad specificity, acting on both α2,3 and α2,6 linkages, which aligns with its role in the lysosomal degradation of a wide array of glycoproteins. nih.gov NEU3 and NEU1 readily cleave α2,6-linked sialic acids, whereas NEU2 and NEU4 show very little activity towards this linkage. nih.gov The presence of other sugar modifications, such as a branching fucose, can also impact enzyme activity, inhibiting NEU2 and NEU4 but having minimal effect on NEU1 or NEU3. nih.gov This specificity allows for precise regulation of cellular processes by selectively removing sialic acids from specific glycoconjugates.

| Enzyme Source | Preferred Linkage(s) | Notes |

| Clostridium perfringens | α2,3 > α2,6, α2,8 | Also cleaves N-glycolylneuraminic acid. |

| Mammalian NEU1 | α2,3 and α2,6 | Broad specificity, not significantly affected by branching fucose. nih.gov |

| Mammalian NEU2 | α2,3 | Inhibited by branching fucose; low activity on α2,6 linkages. nih.gov |

| Mammalian NEU3 | α2,3 and α2,6 | Shows preference for hydrophobic substrates like gangliosides. nih.gov |

| Mammalian NEU4 | α2,3 | Inhibited by branching fucose; low activity on α2,6 linkages. nih.gov |

N-Acetylneuraminate Lyase (NAL) Cleavage and Enzyme Kinetics

Once liberated by neuraminidases, free alpha-neuraminic acid (specifically N-acetylneuraminic acid, Neu5Ac) is transported into the cell where it undergoes cleavage by N-acetylneuraminate lyase (NAL), also known as NanA. nih.gov This enzyme is a Class I aldolase (B8822740) that catalyzes the reversible breakdown of Neu5Ac into two smaller, metabolically accessible molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govacs.orgwikipedia.org

The catalytic mechanism of NAL involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the enzyme's active site and the pyruvate substrate. ebi.ac.uk The reaction follows an ordered Bi-Uni kinetic mechanism for the condensation reaction, where pyruvate binds first, followed by ManNAc. nih.govacs.org The cleavage reaction proceeds through the reverse mechanism. The enzyme adopts a classic (β/α)8-barrel tertiary structure, a common fold for this class of aldolases. nih.gov

Enzyme kinetic studies have been performed on NAL from various organisms. For Escherichia coli, the wild-type enzyme exhibits a Michaelis constant (Km) of 2.2 ± 0.1 mM and a catalytic rate (kcat) of 250 ± 5 min⁻¹ for the cleavage of Neu5Ac. nih.gov These parameters indicate the enzyme's affinity for its substrate and its catalytic efficiency, which are crucial for the effective processing of sialic acid within the cell.

| Enzyme Variant (E. coli) | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹ mM⁻¹) |

| Wild-type | 2.2 ± 0.1 | 250 ± 5 | 114 |

| Y137F Mutant | 3.7 ± 1.1 | 0.8 ± 0.1 | 0.2 |

Data from a study on E. coli NAL variants, determined using an LDH coupled enzyme assay for the cleavage of N-acetylneuraminic acid. nih.gov

Core Catabolic Enzyme Systems (Nan Cluster)

In many bacteria, including the well-studied Escherichia coli, the genes encoding the enzymes for sialic acid catabolism are organized into a functional gene cluster known as the nan operon (or Nan cluster). nih.govnih.gov This organization allows for the coordinated expression of all the proteins required for the efficient utilization of sialic acid. The core nan cluster typically includes genes for transport, cleavage, and subsequent modification of the breakdown products. researchgate.net

The key enzymes encoded by the nan cluster are:

NanA (N-acetylneuraminate lyase): As described above, this enzyme catalyzes the first committed step in the intracellular catabolism, cleaving Neu5Ac into pyruvate and ManNAc. nih.gov

NanK (N-acetylmannosamine kinase): This kinase phosphorylates ManNAc at the C6 position, producing N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govwhiterose.ac.uk This step traps the sugar inside the cell and prepares it for the next reaction.

NanE (N-acetylmannosamine-6-phosphate 2-epimerase): This enzyme converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). whiterose.ac.uk GlcNAc-6-P is a key intermediate that can directly enter the well-established metabolic pathway for amino sugars, eventually feeding into glycolysis. whiterose.ac.uk

Together, the sequential action of NanA, NanK, and NanE converts one molecule of Neu5Ac into pyruvate and GlcNAc-6-P, integrating sialic acid-derived carbon and nitrogen into central metabolism. whiterose.ac.uk The cluster also often includes a transporter, NanT, which is responsible for bringing extracellular sialic acid into the cytoplasm. nih.govnih.gov

| Gene | Enzyme Product | Function |

| nanA | N-acetylneuraminate lyase | Cleaves Neu5Ac into Pyruvate and N-acetyl-D-mannosamine (ManNAc). nih.gov |

| nanK | N-acetylmannosamine kinase | Phosphorylates ManNAc to form ManNAc-6-phosphate. nih.gov |

| nanE | N-acetylmannosamine-6-phosphate 2-epimerase | Epimerizes ManNAc-6-phosphate to N-acetylglucosamine-6-phosphate. whiterose.ac.uk |

| nanT | Sialic acid transporter | Transports sialic acid across the inner membrane into the cytoplasm. nih.gov |

Cellular Compartmentalization of Degradation Pathways

In mammalian cells, the degradation of sialic acid is compartmentalized, occurring in different subcellular locations, primarily the lysosomes and the cytosol. This separation reflects the different sources of sialic acids and allows for distinct regulation and function.

The major site for the catabolism of sialic acids derived from the turnover of endogenous sialoglycoconjugates (like glycoproteins and glycolipids) is the lysosome. nih.govmdpi.com Glycoproteins destined for degradation are taken up by the cell and delivered to lysosomes, where a variety of hydrolases, including the lysosomal neuraminidase NEU1, sequentially break them down. nih.gov The NEU1 enzyme cleaves terminal sialic acid residues, which are then exported from the lysosome into the cytosol for further processing or recycling.

In the cytosol, sialic acid metabolism serves both catabolic and anabolic purposes. Free sialic acid in the cytosol, whether transported from outside the cell, salvaged from the lysosome, or newly synthesized, can be directed into two main pathways. It can be degraded by the cytosolic N-acetylneuraminate lyase (NAL) into ManNAc and pyruvate, as seen in bacteria. mdpi.com Alternatively, it can be activated in the nucleus by CMP-sialic acid synthetase to form CMP-sialic acid, which is the high-energy donor substrate required for the sialylation of new glycoconjugates in the Golgi apparatus. mdpi.comnih.gov This dual potential in the cytosol highlights a key recycling and regulatory hub for maintaining cellular sialic acid homeostasis.

Regulatory Mechanisms of Sialic Acid Catabolism

The catabolism of sialic acid is a tightly regulated process to ensure that the pathway is active only when sialic acid is available and needed. In bacteria, this regulation primarily occurs at the transcriptional level through the action of a specific repressor protein.

In E. coli, the expression of the nanATEK operon is controlled by the NanR protein, a transcriptional repressor belonging to the FadR/GntR family of regulators. nih.gov The nanR gene is located just upstream of the nan operon. nih.gov In the absence of sialic acid, the NanR protein binds to a specific operator region within the promoter of the nan operon, physically blocking transcription by RNA polymerase. nih.gov The NanR binding site contains characteristic tandem repeats of the hexameric sequence GGTATA. nih.gov

When sialic acid becomes available and enters the cell, it acts as an inducer. nih.govnih.gov Sialic acid binds to the NanR repressor, causing a conformational change that reduces its affinity for the DNA operator site. nih.gov The NanR protein is then released from the promoter, allowing for the transcription of the nan cluster genes (NanA, NanT, NanE, NanK) and the subsequent catabolism of the sugar. nih.gov This induction mechanism ensures that the cell only expends energy synthesizing the catabolic enzymes when their substrate is present. nih.gov Furthermore, the process is also subject to catabolite repression, where the presence of a preferred carbon source like glucose will repress the induction of the nan operon, ensuring the most energy-efficient nutrient is used first. nih.gov

Biological Functions and Molecular Mechanisms of Alpha Neuraminic Acid

Mediators of Cell-Cell and Cell-Molecule Interactions

The terminal location of neuraminic acid derivatives on the cell surface glycocalyx makes them primary points of contact, profoundly influencing how cells interact with each other and with molecules in their environment. nih.govnih.gov

Cell Adhesion and Cellular Aggregation

alpha-Neuraminic acid plays a dual role in modulating cell adhesion. The molecule carries a negative charge at physiological pH, which creates an electrostatic shield. wikipedia.org This charge can cause repulsion between cells, a mechanism that is vital for preventing undesirable cellular aggregation, such as keeping blood cells separate in circulation. nih.gov

Conversely, derivatives of neuraminic acid can act as specific ligands to mediate cell adhesion. A key example involves sialoadhesin (also known as Siglec-1), a macrophage-restricted adhesion protein that recognizes sialic acid. drugbank.com This protein mediates the binding of macrophages to other immune cells like lymphocytes, monocytes, and granulocytes, a crucial step in immune surveillance and response. drugbank.com The interaction between sialic acids and various lectins (carbohydrate-binding proteins) is a fundamental mechanism governing cellular adhesion and aggregation in numerous physiological events. nih.govnih.gov

Molecular Recognition Phenomena

As terminal residues on glycan chains, derivatives of this compound serve as distinct molecular patterns that can be recognized by a host of specific proteins, mediating critical biological events. iucr.orgnih.gov This recognition is pivotal in both normal physiology and in pathological processes, including infections. iucr.org

Endogenous recognition is largely mediated by a family of proteins called Siglecs (sialic acid-binding immunoglobulin-like lectins). glycopedia.eunih.gov These receptors, expressed on the surface of various immune cells, recognize sialic acids as "self" markers. nih.govoup.com This self-recognition is a key immunological checkpoint that helps to prevent the immune system from attacking the body's own cells. nih.gov

In the context of infectious disease, many pathogens have evolved proteins that specifically recognize and bind to neuraminic acid derivatives on host cells as a first step to initiating infection. iucr.org The most well-documented example is the hemagglutinin protein on the surface of the influenza virus, which binds to N-acetylneuraminic acid on respiratory tract cells, allowing the virus to attach and subsequently enter the cell. wikipedia.orgwikipedia.org

| Recognizing Molecule | Type | Biological Outcome of Recognition |

| Siglecs (e.g., Siglec-1) | Endogenous Lectin | Immune cell adhesion, self-recognition, modulation of immune response. drugbank.comglycopedia.eu |

| Selectins | Endogenous Lectin | Cell adhesion, particularly in inflammation and immune cell trafficking. nih.gov |

| Influenza Hemagglutinin | Viral Protein | Viral attachment to host cells, initiation of infection. wikipedia.org |

| Bacterial Toxins (e.g., Cholera) | Bacterial Protein | Toxin binding to host cell gangliosides, leading to cellular pathology. nih.gov |

Immunomodulatory Roles

This compound is a central player in regulating the immune system, primarily by helping to differentiate between "self" and "non-self." nih.gov The dense presentation of its derivatives on the surface of healthy host cells creates a molecular signature of "self." oup.com

This signature is interpreted by the immune system through Siglec receptors. nih.gov Many Siglecs contain intracellular signaling motifs that, upon binding to sialic acids, trigger inhibitory pathways within the immune cell. nih.govnih.gov For instance, the interaction of N-acetylneuraminic acid on dendritic cells with Siglecs can dampen their maturation and reduce their ability to activate T cells, thereby preventing an unwarranted immune response. nih.gov This mechanism of "self-recognition" is crucial for maintaining immune homeostasis and preventing autoimmunity. nih.gov Pathogens can exploit this by decorating their own surfaces with sialic acids, a strategy of molecular mimicry that allows them to engage inhibitory Siglecs and evade the host's immune response. oup.com

Signal Transduction and Cellular Communication

The binding of molecules to sialylated glycans on the cell surface can initiate intracellular signaling cascades, making this compound a key component of cellular communication. mdpi.com The interaction between a Siglec receptor and its sialic acid ligand is a prime example of how this surface recognition event is translated into an intracellular signal. nih.gov

Developmental Processes and Neural System Involvement

The derivatives of this compound are exceptionally abundant in the nervous system, particularly in the brain, where they play indispensable roles in development and function. nih.govnih.gov These molecules are integral components of neural gangliosides and specific glycoproteins that are critical for the proper formation and maintenance of the neural network. nih.gov

A significant portion of neuraminic acid in the developing brain exists in the form of polysialic acid (polySia), a large linear polymer of α2,8-linked N-acetylneuraminic acid. nih.govnih.govresearchgate.net This large, highly negative glycan is predominantly attached to the Neural Cell Adhesion Molecule (NCAM). nih.govnih.gov The presence of polySia on NCAM dramatically reduces its adhesive properties due to steric hindrance and charge repulsion. wikipedia.orgnih.gov This modulation of cell adhesion is crucial during development, as it creates a permissive environment for dynamic processes such as neuronal migration, axon guidance, and the formation of complex brain structures. nih.govjneurosci.org

Role in Synaptogenesis and Neural Transmission

The function of polySia-NCAM is particularly critical in the formation and remodeling of synapses, a process known as synaptogenesis. nih.govwikipedia.org By down-regulating the adhesiveness of NCAM, polySia facilitates the structural plasticity required for axons to navigate to their targets, form connections, and establish functional synaptic circuits. nih.govjneurosci.org Studies in mice have shown that the absence of polySia leads to defects in axon pathfinding and aberrant synapse formation in regions like the hippocampus. jneurosci.org

In addition to its role in development, polySia is involved in synaptic plasticity and learning in the adult brain. nih.govresearchgate.net Its expression is retained in brain regions that exhibit a high degree of ongoing plasticity. nih.gov Research has shown that polySia can directly potentiate the activity of certain neurotransmitter receptors, such as AMPA receptors, which are crucial for synaptic transmission and memory formation. nih.gov This suggests that beyond its structural role in modulating adhesion, derivatives of this compound actively participate in regulating the strength of neural communication. nih.gov

Polysialic Acid Attachment to Neural Cell Adhesion Molecule (NCAM)

This compound, in its polymerized form known as polysialic acid (PSA), plays a crucial role in the functional modulation of the Neural Cell Adhesion Molecule (NCAM). This post-translational modification involves the attachment of long, linear homopolymers of α2,8-linked sialic acid residues to specific N-glycans on the extracellular domain of NCAM. nih.govnih.gov The presence of PSA on NCAM (termed PSA-NCAM) is a key regulator of cell-cell interactions, particularly in the nervous system. nih.govnih.govnih.gov

The synthesis and attachment of PSA to NCAM are catalyzed by two specific polysialyltransferases (polySTs): ST8SiaII (also known as STX) and ST8SiaIV (also known as PST). nih.govnih.govoup.complos.org These enzymes exhibit high specificity for NCAM as a substrate. nih.govbiologists.com The process occurs in the Golgi apparatus, where CMP-sialic acid serves as the donor substrate for the sequential addition of sialic acid units. wikipedia.org Both ST8SiaII and ST8SiaIV can independently polysialylate NCAM, but they may have distinct temporal and spatial expression patterns, suggesting specific roles during development and in the adult brain. oup.com Research indicates that the recognition of NCAM by these enzymes is a highly specific process, requiring interaction with sequences in both the fifth immunoglobulin-like (Ig5) domain and the first fibronectin type III (FN1) repeat of NCAM. nih.gov

Functionally, the large, negatively charged, and highly hydrated PSA chain acts as a steric hindrance, attenuating the homophilic binding of NCAM molecules on adjacent cells. nih.govjneurosci.org This reduction in cell adhesion is critical for processes requiring cellular plasticity, such as neuronal migration, neurite outgrowth, axonal guidance, and synaptic plasticity. nih.govnih.govjneurosci.org By modulating intercellular space, PSA-NCAM creates a permissive environment for dynamic morphological changes in neurons and glia. nih.govjneurosci.org

| Enzyme | Alias | Function in NCAM Polysialylation |

| ST8SiaII | STX | Catalyzes the synthesis and attachment of polysialic acid to NCAM. nih.govoup.complos.org |

| ST8SiaIV | PST | Catalyzes the synthesis and attachment of polysialic acid to NCAM. nih.govoup.complos.org |

Host-Pathogen Interactions and Molecular Mimicry

This compound is a central molecule in the intricate relationship between hosts and pathogens. Its prominent location on the termini of host cell surface glycans makes it a prime target for pathogen interaction, leading to attachment, invasion, nutrient acquisition, and immune evasion through molecular mimicry. nih.govnih.govnih.gov

Many pathogens have evolved mechanisms to recognize and bind to α-neuraminic acid as the initial step of infection. nih.gov A classic example is the influenza virus, whose surface glycoprotein (B1211001), hemagglutinin (HA), specifically binds to sialic acid residues on the surface of host respiratory epithelial cells. nih.govdovepress.com This binding is a prerequisite for the virus's entry into the cell. nih.govresearchgate.net

The specificity of this interaction is highly nuanced, depending on the linkage of the sialic acid to the underlying glycan chain. For instance, human influenza viruses preferentially bind to α2,6-linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses typically show a preference for α2,3-linked sialic acids, found in the avian gut and the lower respiratory tract of humans. nih.govdovepress.com This receptor specificity is a major determinant of the virus's host range and tissue tropism. nih.govdovepress.com Other viruses, including certain coronaviruses and parainfluenza viruses, also utilize sialic acids as receptors for attachment and entry. researchgate.netnih.gov

| Pathogen Type | Example Pathogen | Binding Protein | Host Receptor |

| Virus | Influenza A Virus | Hemagglutinin (HA) | α2,6-linked and α2,3-linked α-Neuraminic acid on glycoproteins and glycolipids. nih.govdovepress.com |

| Virus | Coronaviruses (some strains) | Spike (S) protein | 9-O-acetylated α-Neuraminic acid and other sialylated glycans. nih.gov |

Beyond serving as attachment sites, α-neuraminic acid represents a valuable nutrient source for numerous commensal and pathogenic bacteria. nih.govmdpi.comnih.gov Host mucosal surfaces, rich in sialoglycoconjugates, provide a ready supply of this sugar. nih.govnih.gov Many bacteria produce enzymes called sialidases (or neuraminidases) that cleave terminal sialic acid residues from host glycoproteins and glycolipids. nih.govmdpi.comgriffith.edu.au

Once liberated, the free sialic acid can be transported into the bacterial cell through specific transporters, such as the tripartite ATP-independent periplasmic (TRAP) transporters. nih.gov Inside the cell, it enters a catabolic pathway that breaks it down into intermediates that can feed into central metabolism, providing the bacterium with carbon, nitrogen, and energy. nih.govmdpi.com The ability to scavenge and metabolize host-derived sialic acid can provide a significant competitive advantage, promoting colonization and proliferation in nutrient-competitive environments like the gut. nih.govnih.gov For example, pathogens like Vibrio cholerae and commensals such as Bacteroides species have been shown to efficiently utilize sialic acid. nih.govmicrobiologysociety.org

One of the most sophisticated pathogenic strategies involving α-neuraminic acid is molecular mimicry. nih.govnih.govnih.gov Several bacterial pathogens decorate their own surfaces with sialic acid, creating a capsular polysaccharide or lipooligosaccharide (LOS) that is structurally identical to the sialylated glycans found on host cells. nih.govfoodwrite.co.ukmicrobiologyresearch.org This "self" decoration acts as a form of camouflage, allowing the bacteria to evade the host's immune system. nih.govresearchgate.net

For instance, Neisseria meningitidis serogroup B and Escherichia coli K1 produce a capsule of α2,8-linked polysialic acid, which is identical to the PSA found on NCAM in the host. nih.govoup.com This molecular mimicry helps the bacteria to:

Resist Complement-Mediated Killing: The sialylated surfaces can recruit host complement regulatory proteins, such as Factor H, preventing the deposition of complement components and subsequent lysis. foodwrite.co.uk

Avoid Phagocytosis: The "self" coating masks underlying pathogen-associated molecular patterns (PAMPs), preventing recognition by phagocytic immune cells. nih.gov

Dampen Immune Activation: Bacterial sialic acids can engage with inhibitory Siglecs (sialic acid-binding immunoglobulin-like lectins) on host immune cells, transmitting signals that suppress inflammatory responses. nih.govashpublications.orgsigmaaldrich.com

This strategy of molecular mimicry is a powerful mechanism for immune evasion, contributing to the establishment of persistent and invasive infections. nih.govfoodwrite.co.uk

Influence on Cellular Surface Properties

Furthermore, the polysialic acid chains attached to molecules like NCAM are not only highly anionic but also have a large hydrated volume. nih.govjneurosci.org This means they attract and hold a significant shell of water molecules. This property contributes to the hydration layer surrounding the cell, influencing the spacing between cells and modulating the accessibility of other cell surface receptors. nih.govmdpi.com The combination of strong negative charge and a large volume of hydration allows PSA to act as a regulator of intercellular adhesion on a broader scale than just modulating NCAM-NCAM interactions. nih.govresearchgate.net

Masking of Antigens

This compound, a core structure of the sialic acid family, plays a critical role in masking cellular antigens, thereby modulating immune recognition and response. This masking function is a fundamental mechanism by which cells can protect themselves from immune surveillance, a process exploited by both healthy host cells to ensure self-tolerance and by pathological entities like cancer cells and pathogens to evade immune destruction. researchgate.netnih.govoup.com The terminal position of sialic acids on glycan chains of glycoproteins and glycolipids physically shields underlying antigenic epitopes. researchgate.net The dense layer of negatively charged sialic acid molecules can sterically hinder the access of immune receptors and antibodies to their target structures on the cell surface. researchgate.net

The process of antigen masking by this compound is not merely a passive physical blockade but involves several distinct molecular mechanisms. These mechanisms contribute to a state of immune tolerance or evasion, significantly impacting processes ranging from the normal lifespan of blood cells to the progression of cancer and infectious diseases. researchgate.netnih.gov

Molecular Mechanisms of Antigen Masking

The ability of this compound to mask antigens is achieved through several key molecular strategies:

Physical Shielding: The most direct mechanism is the creation of a dense shield of sialic acid residues on the cell surface. researchgate.net This "hypersialylation" can physically cover or obscure underlying glycan structures, such as galactose or N-acetylgalactosamine residues, and protein epitopes that would otherwise be recognized by the immune system. researchgate.netfrontiersin.org For example, sialic acids prevent erythrocytes from premature degradation by masking subterminal galactose residues that are signals for clearance by macrophages. researchgate.net

Molecular Mimicry: Many pathogens have evolved to decorate their surfaces with sialic acids that are identical to those found on host cells. oup.comnih.gov This strategy, known as molecular mimicry, allows pathogens like certain strains of E. coli and Neisseria gonorrhoeae to be perceived as "self" by the host's immune system, thereby avoiding the initiation of an immune response. researchgate.netnih.gov

Inhibition of the Complement System: Sialylation of the cell surface plays a role in downregulating the alternative pathway of the complement system, a critical component of innate immunity. nih.govoup.com Cells containing sialic acid can avoid the activation of this pathway, which is a mechanism used by both host cells for protection and by many cancer cells to hide their epitopes and reduce immunogenicity. oup.comnih.govoup.com

Engagement of Inhibitory Receptors (Siglecs): Sialic acid residues on cell surfaces can act as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on most immune cells. nih.govnih.govmdpi.com When sialic acids on a target cell (e.g., a cancer cell) bind to Siglec receptors on an immune cell (such as a neutrophil or Natural Killer cell), it triggers an inhibitory signal within the immune cell. mdpi.commdpi.com This dampens the immune cell's activation and effector functions, representing a significant mechanism for tumor immune evasion. nih.govmdpi.com

Table 1: Mechanisms of Antigen Masking by this compound

| Mechanism | Description | Key Molecules Involved | Biological Context |

| Physical Shielding | Sialic acids form a dense, negatively charged layer that sterically hinders access to underlying antigenic epitopes. researchgate.net | This compound, Galactose, N-acetylgalactosamine | Normal cell protection (e.g., erythrocytes), Tumor immune evasion researchgate.netoup.com |

| Molecular Mimicry | Pathogens display sialic acid structures identical to the host's, allowing them to be recognized as "self." oup.comnih.gov | This compound, Host Glycans | Bacterial and viral pathogenesis (E. coli, N. gonorrhoeae) researchgate.netnih.gov |

| Complement Inhibition | Surface sialylation prevents the activation of the alternative complement pathway. oup.comoup.com | This compound, Factor H, C3b | Host cell protection, Tumor immune evasion nih.govoup.com |

| Siglec Engagement | Sialic acids bind to inhibitory Siglec receptors on immune cells, suppressing their activation and function. nih.govmdpi.com | This compound, Siglec-7, Siglec-9 | Tumor immune evasion, Regulation of immune responses mdpi.commdpi.com |

Research Findings on Antigen Masking and Unmasking

Extensive research has demonstrated the functional consequences of antigen masking by this compound. A key experimental approach involves the enzymatic removal of sialic acids using neuraminidase (also known as sialidase), which "unmasks" the underlying antigens and restores immune recognition. frontiersin.orgnih.gov

One study investigated a variant cell line (LC1), derived from mouse L cells, which had developed resistance to lysis by anti-L cell antiserum. nih.gov The research found that these variant cells had a significantly increased amount of membrane sialic acid compared to the parent cell line. nih.gov Treatment of the LC1 variant cells with neuraminidase to remove the sialic acid residues rendered them susceptible to antibody-mediated lysis once again. nih.gov This finding suggests that the increased sialic acid content directly masked the cell surface antibody-binding sites, providing a mechanism for the tumor cells to escape immunological control. nih.gov

Similarly, studies on B lymphocytes have shown that the lectin activity of the CD22 receptor (Siglec-2) is masked by endogenous sialic acid residues on the same cell surface. Enzymatic desialylation with sialidase unmasked this lectin activity, indicating that the function of cell surface receptors can be endogenously regulated by sialylation. In the context of cancer immunotherapy, removing sialic acids from tumor cells with neuraminidase has been shown to significantly improve tumor cell killing by neutrophils in the presence of therapeutic IgA antibodies. mdpi.com This enhancement is attributed to the disruption of inhibitory interactions between tumor cell sialic acids and neutrophil Siglec receptors. mdpi.com

Table 2: Experimental Evidence of Antigen Unmasking via Neuraminidase Treatment

| Cell Line | Treatment | Key Finding | Implication | Reference |

| LC1 (Mouse L cell variant) | Neuraminidase (50 units/ml) | Restored susceptibility to lysis by anti-L cell antiserum and complement. Viability index decreased from 0.91 (untreated) to 0.40 (treated). | Sialic acid masks antibody-binding sites, enabling tumor escape from immune control. nih.gov | nih.gov |

| SK-BR-3 (Human breast cancer) | Neuraminidase | Significantly improved IgA-mediated antibody-dependent cellular cytotoxicity (ADCC) by neutrophils. | Removing sialic acids disrupts inhibitory Siglec interactions, enhancing immune cell-mediated tumor killing. mdpi.com | mdpi.com |

| Daudi (Human B lymphoma) | Sialidase | Markedly increased binding of a probe (6′PAA-B) to the CD22 lectin, which was undetectable on untreated cells. | Endogenous sialic acids on the cell surface mask the binding site of the CD22 receptor. |

Advanced Analytical Methodologies for Alpha Neuraminic Acid Research

Pre-analytical Considerations: Release, Purification, and Preservation of Modifications

Accurate analysis of sialic acids begins with meticulous pre-analytical preparation. Since sialic acids are typically found at the termini of glycan chains on glycoproteins and glycolipids, they must first be released from these glycoconjugates. The choice of release method is critical, as is the subsequent purification, to ensure that the native state of the sialic acids, including any modifications, is preserved.

The release of sialic acids can be achieved through chemical or enzymatic hydrolysis. Mild acid hydrolysis, for instance using 2 M acetic acid at 80°C for two hours, is a commonly employed chemical method that effectively cleaves the glycosidic linkages. ludger.comlcms.cz Enzymatic release using neuraminidases (sialidases) offers greater specificity but may not be effective for all sialic acid linkages or derivatives. sigmaaldrich.com

A significant challenge in the pre-analytical phase is the preservation of O-acetyl groups, which are common modifications of sialic acids at the C4, C7, C8, and C9 positions. These ester groups are labile and susceptible to destruction (de-O-acetylation) or migration, particularly under basic or strongly acidic conditions. nih.gov For example, exposure to basic anion-exchange resins, often used in conventional purification procedures, is a critical step that can lead to both de-O-acetylation and the migration of O-acetyl groups. nih.gov Therefore, careful control of pH during release and purification is paramount to maintain the integrity of these modifications. nih.gov Methods have been developed to minimize the loss and migration of O-acetyl groups, allowing for a more accurate quantitative assessment of O-acetylation. nih.gov

Following release, sialic acids are purified from the hydrolysate. This often involves techniques like ion-exchange chromatography to separate the negatively charged sialic acids from other neutral sugars and contaminants. researchgate.net However, as noted, the conditions must be carefully optimized to prevent the degradation of labile modifications. nih.gov

Spectroscopic and Chromatographic Techniques

A variety of powerful spectroscopic and chromatographic techniques are employed to separate, identify, and quantify the diverse range of sialic acids present in biological samples.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique in sialic acid analysis, offering high sensitivity and specificity. researchgate.netnih.govresearchgate.net This method allows for the separation of different sialic acid species, including isomers, based on their chromatographic properties, followed by their detection and identification based on their mass-to-charge ratio. acs.org

Recent advancements have enabled the characterization of N-acetylneuraminic acid linkages in N-linked glycopeptides without the need for derivatization. acs.org By using a higher formic acid concentration in the mobile phase, reversed-phase HPLC can separate N-glycopeptides based on the sialic acid linkage. acs.org The coupling of HPLC with advanced mass spectrometry techniques like electron-activated dissociation further aids in the detailed structural characterization of sialic acid linkages. acs.org LC-MS/MS methods have been developed for the simultaneous quantification of common glycoprotein (B1211001) monosaccharides, including sialic acids, which are detected as deprotonated ions [M − H]− in negative ion mode. researchgate.net The sensitivity of these methods is remarkable, with lower limits of detection often in the sub-micromolar range. oup.com

| Sialic Acid | Lower Limit of Detection (µmol/L) | Correlation Coefficient (r²) | Recovery Range (%) |

|---|---|---|---|

| KDN | <0.01 | >0.992 | 93.6–102.4 |

| Neu5Ac | <0.01 | >0.992 | 93.6–102.4 |

| Neu5Gc | <0.01 | >0.992 | 93.6–102.4 |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the absolute concentration of analytes in a solution without the need for identical calibration standards. nih.govnih.gov In the context of sialic acid research, qNMR has been instrumental in the analysis and quantification of newly synthesized standards of acetylated sialic acid derivatives, such as Neu5,9Ac₂ and Neu4,5Ac₂. nih.govnih.govd-nb.info The analysis by qNMR allows for an accurate determination of the concentration of these standards, which can then be used for the identification and quantification of these specific derivatives in biological samples. nih.govd-nb.info An NMR study of ¹³C-labeled N-acetylneuraminic acid has shown that in an aqueous solution, it exists in equilibrium between the anomeric α- and β-pyranose forms and the acyclic keto-forms. researchgate.net

Gas-Liquid Chromatography (GLC) and its combination with Mass Spectrometry (GLC-MS) are well-established methods for the analysis of sialic acids. These techniques require the conversion of the non-volatile sialic acids into volatile derivatives. oup.comnih.gov A common derivatization procedure involves the formation of methyl-esters of heptafluorobutyrate (HFB) derivatives following a mild acid hydrolysis to liberate the sialic acids. nih.gov This approach allows for the identification and quantification of not only sialic acids but also other monosaccharides and amino acids from the same sample. nih.gov GLC-MS has been successfully used to identify a variety of sialic acids, including novel structures like 4-O-acetyl-9-O-lactyl-N-acetylneuraminic acid from horse submandibular gland. nih.gov The mass spectra obtained from GLC-MS provide detailed structural information that is crucial for the unambiguous identification of different sialic acid derivatives. oup.com

To enhance the sensitivity and specificity of detection, particularly in HPLC, sialic acids are often chemically derivatized. nih.gov A widely used derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB). nih.govqa-bio.comludger.com DMB reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative. ludger.com This pre-column derivatization significantly improves the detection limits in reversed-phase HPLC with fluorescence detection. lcms.cz The DMB-labeled sialic acids can then be separated and quantified, with detection limits in the picogram range. cabidigitallibrary.org This method is a well-established and accepted technique by various international regulatory agencies for the analysis of sialic acids in biotherapeutic glycoproteins.

| Property | Value |

|---|---|

| Full Name | 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride |

| Relative Molecular Mass | 225.07 g/mol |

| Fluorescence Excitation Wavelength (λex) | 373 nm |

| Fluorescence Emission Wavelength (λem) | 448 nm |

Immunological and Lectin-Based Detection

In addition to chemical and physical methods, biological recognition molecules such as antibodies and lectins provide highly specific tools for the detection of sialic acids. nih.govresearchgate.net

Immunological methods, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting, can utilize antibodies that specifically recognize certain sialic acid structures. For instance, chicken immunoglobulin Y (IgY) polyclonal antibodies have been developed for the sensitive and specific detection of the non-human sialic acid N-glycolylneuraminic acid (Neu5Gc) in human tissues and biotherapeutic products. researchgate.net These antibodies can be highly specific, showing no cross-reactivity with the human sialic acid N-acetylneuraminic acid (Neu5Ac). researchgate.net

Monoclonal Antibody Applications

Monoclonal antibodies (mAbs) offer high specificity for detecting and differentiating various forms and linkages of sialic acids, making them invaluable tools in glycobiology research. Their ability to recognize specific epitopes on sialoglycans allows for precise analysis that is often difficult to achieve with other methods.

Researchers have successfully generated murine monoclonal antibodies that are specific for gangliosides containing N-glycolylneuraminic acid (Neu5Gc). nih.gov For instance, one mAb, designated GMR8, demonstrates high specificity for gangliosides with a terminal Neu5Gcα2-3Gal- structure. nih.gov This antibody can effectively identify molecules like GM3(NeuGc) and GD1a(NeuGc, NeuGc) but does not recognize corresponding structures with N-acetylneuraminic acid (Neu5Ac) or those where Neu5Gc is in an internal position. nih.gov Another mAb, GMR3, specifically targets the Neu5Gcα2-8Neu5Gcα2-3Gal- terminal sequence, showcasing the ability to develop antibodies that can distinguish between different sialic acid linkages. nih.gov

Furthermore, human monoclonal antibodies have been identified that exhibit specificity for more complex polysialic acid structures. One such example is a human IgM antibody that specifically binds to the poly-α(2-8)-linked N-acetylneuraminic acid. nih.gov This particular polysaccharide is notably the capsular component of pathogens like group B meningococci and Escherichia coli K1. nih.gov The antibody's specificity is remarkably high, as it does not bind to poly-α(2-9)NeuNAc or alternating poly-α(2-8)/α(2-9)NeuNAc structures, highlighting the precision of monoclonal antibodies in discerning subtle structural variations in sialic acid polymers. nih.gov These antibodies are not only analytical reagents but also have therapeutic potential, as they can protect against infections by these pathogens. nih.gov

The application of mAbs in analyzing sialic acids is summarized in the table below.

| Antibody Name/Type | Target Epitope | Source Organism | Key Application |

| GMR8 | Neu5Gcα2-3Gal- terminal structure | Mouse | Specific detection of Neu5Gc-containing gangliosides. nih.gov |

| GMR3 | Neu5Gcα2-8NeuGcα2-3Gal- terminal sequence | Mouse | Specific detection of disialylgangliosides with Neu5Gc. nih.gov |

| Human IgM | Poly-α(2-8)N-acetyl neuraminic acid | Human | Identification of capsular polysaccharides on pathogenic bacteria. nih.gov |

Lectin Probing of Sialylated Glycans

Lectins, which are carbohydrate-binding proteins, are widely used to detect and differentiate sialic acid linkages on glycans. glycomatrix.com They offer a versatile method for probing the sialylation status of glycoproteins on cell surfaces and in biological samples. Different lectins exhibit distinct specificities for sialic acids linked to the underlying glycan chain in different ways.

Two of the most commonly used lectins in sialic acid research are Sambucus nigra agglutinin (SNA) and Maackia amurensis leukoagglutinin (MAL). SNA specifically recognizes sialic acid attached in an α(2,6) linkage, while MAL is specific for the α(2,3) linkage. nih.gov This differential specificity allows researchers to determine the prevalence and distribution of these two major types of sialyl linkages on glycoproteins. nih.gov For example, by using SNA and MAL probes, studies have shown a higher expression of α(2,6) linked sialic acid compared to α(2,3) linkages on certain cell lines, as indicated by a greater number of glycoproteins being marked by SNA. nih.gov

Lectin-based assays can also be employed to monitor changes in sialylation. For instance, a non-radiometric assay can detect the desialylation of proteins by neuraminidases. In such an assay, lectins like Wheat Germ Agglutinin (WGA), which binds to sialyl residues, can show a decrease in binding after a glycoprotein is treated with a neuraminidase, indicating the removal of sialic acids. Conversely, lectins like Peanut Agglutinin (PNA), which binds to galactose residues that are often capped by sialic acid, can show a significant increase in binding after neuraminidase treatment, signifying the exposure of the underlying galactose.

The specificities of common lectins used for sialic acid analysis are detailed below.

| Lectin | Abbreviation | Specificity |

| Sambucus nigra agglutinin | SNA | Binds specifically to α(2,6) linked sialic acids. nih.gov |

| Maackia amurensis leukoagglutinin | MAL | Binds specifically to α(2,3) linked sialic acids. nih.gov |

| Wheat Germ Agglutinin | WGA | Binds to sialyl and N-acetylglucosaminyl residues. |

| Peanut Agglutinin | PNA | Binds to terminal galactose, often exposed after desialylation. |

Methodological Challenges in Analyzing Sialic Acid Complexity

The analysis of sialic acids is fraught with challenges stemming from their structural diversity and chemical properties. nih.gov The family of sialic acids includes over 40 different derivatives, creating a complex landscape for analytical chemists. nih.gov This complexity arises from various substitutions and the different ways sialic acids can be linked to other sugars. nih.gov

A primary challenge in mass spectrometry (MS)-based analysis is the instability of the sialyl glycosidic bonds. nih.gov These bonds are notoriously labile and can easily break during the analytical process, leading to the loss of sialic acid residues and making accurate characterization difficult. nih.gov Furthermore, the strong negative charge of the carboxylate group on sialic acids at physiological pH complicates quantitative analysis. nih.govresearchgate.net This charge can suppress the ionization efficiency in positive-ion mode mass spectrometry, which is commonly used for glycan analysis, thereby biasing quantification. nih.gov

Another significant hurdle is the presence of numerous sialyl linkage isomers. nih.govresearchgate.net Sialic acids can be linked via α(2,3), α(2,6), or α(2,8) bonds, and distinguishing between these isomers is a major analytical task. nih.gov While techniques like derivatization can help, incomplete or differential derivatization efficiency between different linkages can lead to inaccurate quantification. nih.gov For example, the modification of α(2,3)-linked sialic acids may proceed less efficiently than that of α(2,6)-linkages. nih.gov

The inherent micro-heterogeneity of glycoproteins adds another layer of complexity. nih.gov A single glycoprotein can exist as multiple "glycoforms," each with different glycan structures attached. nih.gov This heterogeneity can be further compounded by modifications to the sialic acids themselves, such as O-acetylation, which can alter interactions and degradation rates. nih.govludger.com These modifications create a vast array of similar yet distinct structures that are difficult to separate and characterize individually.

| Challenge | Description | Analytical Implication |

| Structural Diversity | Over 40 known derivatives of neuraminic acid exist. nih.gov | Requires highly specific and high-resolution techniques to differentiate between various forms. |

| Labile Glycosidic Bonds | Sialyl linkages are unstable and prone to cleavage during analysis. nih.gov | Can lead to underestimation of sialylation levels and loss of structural information. |

| Negative Charge | The carboxylate group is typically ionized, which affects behavior in analytical systems. nih.govresearchgate.net | Causes difficulties in quantification and can decrease ionization efficiency in mass spectrometry. nih.gov |

| Linkage Isomerism | Existence of α(2,3), α(2,6), and α(2,8) linkages. nih.govresearchgate.net | Makes it difficult to fully characterize the glycan structure without specialized techniques. nih.gov |

| Micro-heterogeneity | Glycoproteins exist as a population of different glycoforms. nih.gov | Complicates single-molecule studies and the assignment of function to a specific glycan structure. nih.gov |

| Modifications (e.g., O-acetylation) | Additional chemical groups can be attached to the sialic acid molecule. nih.govludger.com | Increases structural diversity and can affect biological interactions and analytical detection. ludger.com |

Future Research Trajectories for Alpha Neuraminic Acid

Elucidation of Precise Mechanistic Roles in Biological Systems

While it is well-established that α-neuraminic acid, as the core structure of sialic acids, plays crucial roles in cellular communication, immune regulation, and pathogen interaction, the precise molecular mechanisms underlying these functions often remain only partially understood. nih.govresearchgate.net Future research will need to move beyond correlational studies to definitive mechanistic explorations. A primary goal is to clarify how specific presentations of sialic acids—in terms of linkage (α2-3, α2-6, or α2-8), underlying glycan structure, and modifications (e.g., O-acetylation)—dictate specific biological outcomes. nih.gov

Metabolic engineering and chemical glycobiology approaches, which allow for the introduction of non-natural sialic acid derivatives into cellular glycoconjugates, will be instrumental in these studies. nih.govjohnshopkins.edu By observing the functional consequences of these subtle structural alterations in living systems, researchers can dissect the contributions of specific sialic acid features to processes like neural plasticity, immune cell signaling, and microbial pathogenesis. nih.govualberta.ca For instance, the use of photocrosslinking sialic acid analogs can help identify the direct binding partners of specific sialosides, moving from identifying what proteins bind sialic acid to which specific glycoproteins or glycolipids are involved in a particular interaction. usda.gov Further mechanistic investigations are essential to clarify these specific roles and develop more effective therapeutic interventions. researchgate.net

Advancements in Chemoenzymatic and Enzymatic Synthesis Methodologies